

Application Notes and Protocols for AP1867-3-(aminoethoxy) in Cell Culture Experiments

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Compound of Interest

Compound Name: AP1867-3-(aminoethoxy)

Cat. No.: B10824621

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Introduction

AP1867 and its derivatives, such as **AP1867-3-(aminoethoxy)**, are synthetic ligands designed to interact with a specifically mutated form of the FK506-Binding Protein 12 (FKBP12), namely FKBP12(F36V). This engineered "bump-and-hole" strategy allows for highly specific and controlled induction of protein dimerization or degradation in cell culture systems, providing powerful tools for studying protein function, validating drug targets, and developing novel therapeutic strategies. These application notes provide an overview of the two primary uses of AP1867-based technologies: Chemically Induced Dimerization (CID) and Targeted Protein Degradation (dTAG system).

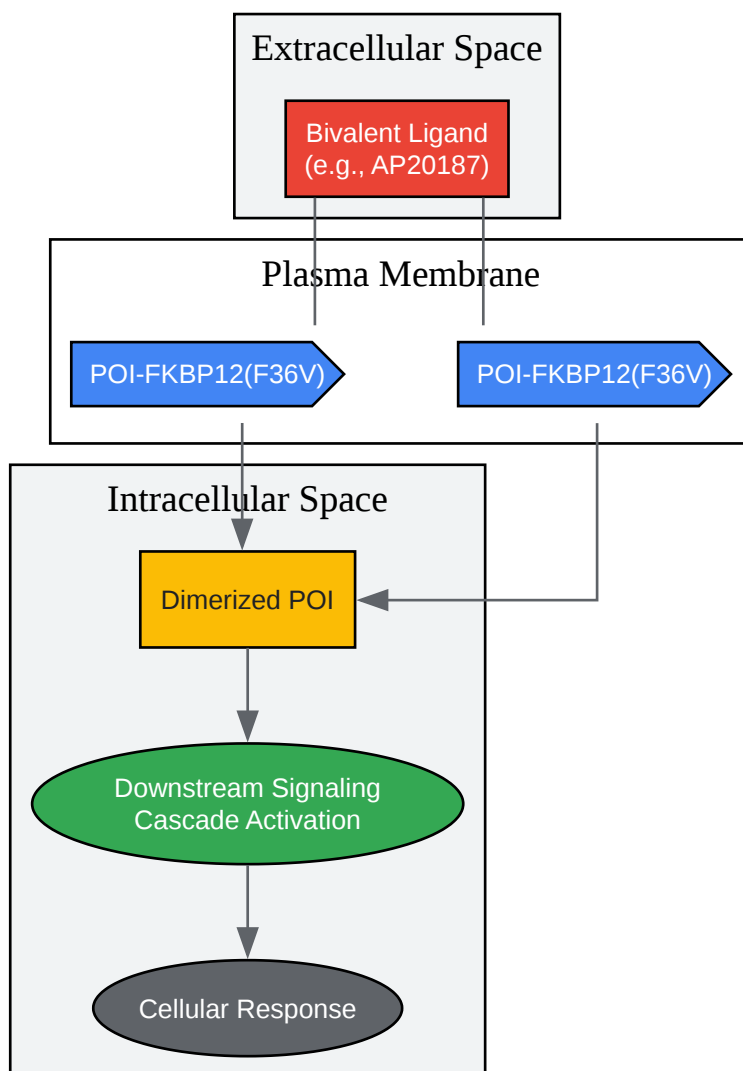
Section 1: Chemically Induced Dimerization (CID)

The CID technology utilizes bivalent ligands, such as homodimers of AP1867, to induce the dimerization of proteins of interest (POIs) that have been fused to the FKBP12(F36V) domain. This induced proximity can be used to activate signaling pathways, trigger protein translocation, or reconstitute split-protein functions.

Signaling Pathway: CID-Mediated Signal Transduction

The following diagram illustrates the general mechanism of CID, where a bivalent ligand induces the dimerization of a receptor protein, leading to the activation of a downstream

signaling cascade.



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Caption: General mechanism of Chemically Induced Dimerization (CID).

Experimental Protocol: Inducing Protein Homodimerization

This protocol provides a general workflow for inducing the homodimerization of a POI fused to FKBP12(F36V) using a bivalent ligand like AP20187.

Materials:

- Mammalian cells expressing the POI-FKBP12(F36V) fusion protein.
- Complete cell culture medium.
- AP20187 (or other suitable bivalent FKBP12(F36V) ligand).
- Dimethyl sulfoxide (DMSO).
- Phosphate-buffered saline (PBS).
- Reagents for downstream analysis (e.g., lysis buffer, antibodies for western blotting, reagents for reporter assays).

Procedure:

- Cell Seeding:
 - Seed the cells expressing the POI-FKBP12(F36V) fusion protein in an appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will result in 70-80% confluency at the time of the experiment.
 - Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
- Preparation of Dimerizer Stock Solution:
 - Prepare a stock solution of AP20187 in sterile DMSO. A common stock concentration is 1-10 mM.
 - Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
- Treatment of Cells:
 - On the day of the experiment, dilute the AP20187 stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration, typically ranging from 1 nM to 1 μM.^[1]

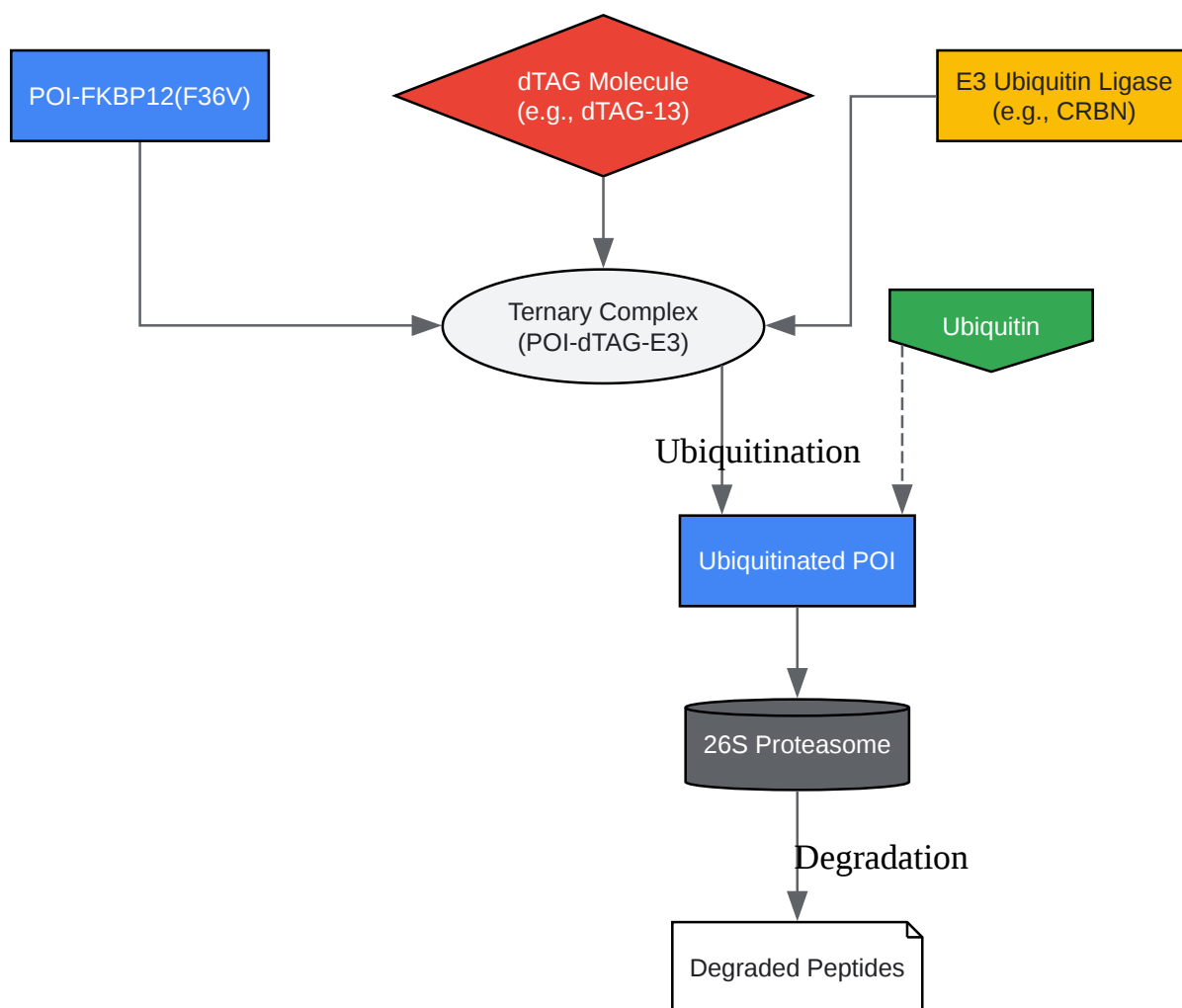
- Remove the old medium from the cells and replace it with the medium containing the AP20187. Include a vehicle control (medium with the same concentration of DMSO used for the highest AP20187 concentration).
- Incubate the cells for the desired period. The incubation time will depend on the specific biological process being studied and should be optimized (e.g., 30 minutes to 24 hours).
- Downstream Analysis:
 - After the incubation period, proceed with the desired downstream analysis to assess the effects of dimerization. This may include:
 - Western Blotting: To confirm protein expression and analyze changes in post-translational modifications.
 - Immunofluorescence Microscopy: To visualize changes in protein localization.
 - Reporter Gene Assays: To measure the activation of specific signaling pathways.
 - Co-immunoprecipitation: To confirm the induced protein-protein interactions.

Section 2: Targeted Protein Degradation (dTAG System)

The dTAG system utilizes heterobifunctional molecules that contain a ligand for FKBP12(F36V) (derived from AP1867) and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[2] This brings the FKBP12(F36V)-tagged POI into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]

Signaling Pathway: dTAG-Mediated Protein Degradation

The following diagram illustrates the mechanism of the dTAG system, leading to the targeted degradation of a POI.



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Caption: Mechanism of the dTAG system for targeted protein degradation.

Experimental Protocol: Targeted Degradation of a Protein of Interest

This protocol outlines the steps for degrading an FKBP12(F36V)-tagged POI using a dTAG molecule like dTAG-13.

Materials:

- Mammalian cells expressing the POI-FKBP12(F36V) fusion protein (generated via transient transfection, stable integration, or CRISPR/Cas9-mediated knock-in).[3]

- Complete cell culture medium.
- dTAG molecule (e.g., dTAG-13, dTAGv-1).
- Dimethyl sulfoxide (DMSO).
- Phosphate-buffered saline (PBS).
- Lysis buffer for western blotting.
- Primary antibody against the POI or the FKBP12(F36V) tag.
- Secondary antibody for western blotting.

Procedure:

- Cell Culture and Seeding:
 - Culture and maintain the cells expressing the POI-FKBP12(F36V) fusion protein.
 - Seed the cells in a suitable culture plate (e.g., 12-well or 6-well) to achieve 70-80% confluency for the experiment.
 - Incubate overnight.
- Preparation of dTAG Stock Solution:
 - Prepare a 10 mM stock solution of the dTAG molecule in sterile DMSO.
 - Store the stock solution at -80°C.
- dTAG Treatment:
 - Prepare serial dilutions of the dTAG molecule in complete culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 10 nM to 1 μ M.[5]
 - Remove the existing medium from the cells and add the medium containing the dTAG molecule. Include a DMSO vehicle control.

- Incubate the cells for the desired duration. Significant degradation can often be observed within 1-4 hours, with maximal degradation typically occurring by 24 hours.[3][5]
- Cell Lysis and Protein Quantification:
 - After incubation, wash the cells with ice-cold PBS.
 - Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.
 - Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
- Western Blot Analysis:
 - Normalize the protein lysates to the same concentration.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with a primary antibody targeting the POI or the FKBP12(F36V) tag.
 - Incubate with an appropriate HRP-conjugated secondary antibody.
 - Visualize the protein bands using a chemiluminescence detection system.
 - Quantify the band intensities to determine the extent of protein degradation.

Data Presentation

Table 1: Quantitative Parameters for dTAG Molecules in Cell Culture

dTAG Molecule	E3 Ligase Recruited	Typical Working Concentration	Onset of Degradation	Cell Lines Tested	Reference
dTAG-7	Cereblon (CRBN)	50 - 500 nM	~ 1 hour	293FT	[3]
dTAG-13	Cereblon (CRBN)	1 - 500 nM	< 1 hour	293FT, MV4;11, NIH/3T3	[3][5][6]
dTAGv-1	von Hippel-Lindau (VHL)	100 - 500 nM	~ 1 hour	293FT, PATU-8902	[7]

Table 2: Example of a Dose-Response Experiment with dTAG-13

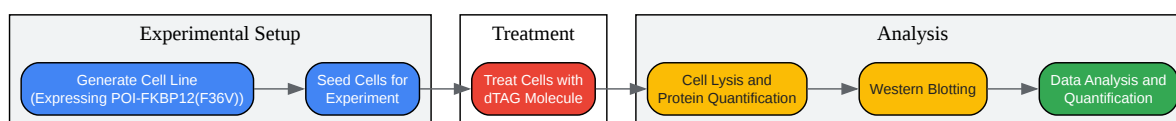
dTAG-13 Concentration	Incubation Time	Cell Line	Target Protein	Percent Degradation
1 nM	4 hours	293FT	FKBP12(F36V)-Nluc	~20%
10 nM	4 hours	293FT	FKBP12(F36V)-Nluc	~50%
100 nM	4 hours	293FT	FKBP12(F36V)-Nluc	>90%
1000 nM	4 hours	293FT	FKBP12(F36V)-Nluc	>95%

“

Data are illustrative and based on published findings.[5]

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical dTAG experiment, from cell line generation to data analysis.



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Caption: Workflow for a targeted protein degradation experiment using the dTAG system.

Conclusion

The use of AP1867-based technologies, including CID and the dTAG system, offers researchers precise and temporal control over protein function and abundance. These powerful tools facilitate the dissection of complex biological processes and the validation of novel therapeutic targets. The protocols and data presented here provide a comprehensive guide for the successful implementation of these innovative chemical biology approaches in cell culture experiments.

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